molecular formula C10H8BrF2NO B13701362 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone

Cat. No.: B13701362
M. Wt: 276.08 g/mol
InChI Key: IUYAIQFSUVAISL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.

    Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrF2NO

Molecular Weight

276.08 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H8BrF2NO/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3H2

InChI Key

IUYAIQFSUVAISL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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